molecular formula C13H16ClN3 B6240237 1-tert-butyl-3-(3-chlorophenyl)-1H-pyrazol-5-amine CAS No. 847774-93-0

1-tert-butyl-3-(3-chlorophenyl)-1H-pyrazol-5-amine

Cat. No.: B6240237
CAS No.: 847774-93-0
M. Wt: 249.74 g/mol
InChI Key: IBXSIMLOAKJSKD-UHFFFAOYSA-N
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Description

Significance of Pyrazole (B372694) Derivatives in Contemporary Chemical Sciences

The pyrazole nucleus is recognized as a "privileged scaffold" in drug discovery, meaning it is a structural framework that can bind to multiple biological targets with high affinity. mdpi.commdpi.com This has led to the development of numerous pyrazole-containing drugs with a wide range of therapeutic applications. semanticscholar.org Pyrazole derivatives have demonstrated significant anti-inflammatory, analgesic, antimicrobial, anticancer, and anticonvulsant activities. mdpi.com Their mechanism of action often involves the inhibition of key enzymes, such as kinases, which are crucial in various disease pathways. mdpi.com

Beyond pharmaceuticals, pyrazole derivatives are integral to the agrochemical industry, serving as key components in the synthesis of herbicides, insecticides, and fungicides. mdpi.com In materials science, the unique photophysical properties of certain pyrazole compounds have been harnessed in the development of organic light-emitting diodes (OLEDs), fluorescent probes, and advanced polymers. mdpi.com The metabolic stability of the pyrazole ring is a significant factor contributing to its widespread use in these diverse scientific fields. mdpi.com

Overview of the Research Landscape for 1-tert-butyl-3-(3-chlorophenyl)-1H-pyrazol-5-amine and Related Analogs

The specific compound, this compound, and its structural analogs are subjects of active investigation, primarily within the realm of medicinal chemistry. Research has focused on their potential as inhibitors of various protein kinases, which are enzymes that play a critical role in cellular signaling and are often dysregulated in diseases like cancer and inflammatory disorders.

A key area of investigation for this class of compounds is their activity as p38 MAP kinase inhibitors. researchgate.net The p38 MAPK pathway is involved in the production of pro-inflammatory cytokines like TNF-α, making its inhibitors promising candidates for treating inflammatory diseases. researchgate.net Analogs of 1-tert-butyl-3-phenyl-1H-pyrazol-5-amine, where the phenyl group is substituted at different positions, have been synthesized and evaluated for their biological activities. For instance, related structures such as 3-tert-butyl-1-(2-chlorophenyl)-1H-pyrazol-5-amine and 3-tert-butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine have also been synthesized and studied. sigmaaldrich.comnih.gov

Furthermore, the core structure of 1-tert-butyl-3-aryl-1H-pyrazol-5-amine serves as a versatile starting material for creating more complex molecules. For example, the amine group at the 5-position can be further functionalized to produce ureas, sulfonamides, and other derivatives with potentially enhanced biological properties. mdpi.comdrugbank.com Research into pyrazolo[3,4-d]pyrimidine derivatives, which can be synthesized from aminopyrazoles, has identified potent inhibitors of tyrosine kinases like LCK and SRC, which are targets in cancer therapy. The research landscape indicates a strong focus on exploring the structure-activity relationships of these compounds to optimize their potency and selectivity as kinase inhibitors for therapeutic applications. researchgate.net

Historical Context of 1H-Pyrazol-5-amine Chemistry in Research

The chemistry of 1H-pyrazol-5-amines has a rich history, with synthetic methodologies being developed and refined over many years. A foundational and widely used method for their synthesis involves the condensation reaction between a hydrazine (B178648) derivative and a β-ketonitrile. This reaction provides a direct and efficient route to the 5-aminopyrazole core structure.

The versatility of this synthesis allows for the introduction of a wide variety of substituents on the pyrazole ring. For example, by using a substituted hydrazine, such as 3-nitrophenylhydrazine (B1228671), and a suitable β-ketonitrile like 4,4-dimethyl-3-oxopentanenitrile, compounds such as 3-tert-butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine can be prepared. nih.gov This classic synthetic approach has been instrumental in generating large libraries of 5-aminopyrazole derivatives for biological screening. The tert-butyl group, in particular, has been utilized not only as a key substituent influencing biological activity but also as a protecting group in certain synthetic strategies, which can be later removed to yield the N-unsubstituted pyrazole. researchgate.net The ongoing development of novel synthetic routes continues to expand the chemical space and potential applications of this important class of heterocyclic compounds. mdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

847774-93-0

Molecular Formula

C13H16ClN3

Molecular Weight

249.74 g/mol

IUPAC Name

2-tert-butyl-5-(3-chlorophenyl)pyrazol-3-amine

InChI

InChI=1S/C13H16ClN3/c1-13(2,3)17-12(15)8-11(16-17)9-5-4-6-10(14)7-9/h4-8H,15H2,1-3H3

InChI Key

IBXSIMLOAKJSKD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1C(=CC(=N1)C2=CC(=CC=C2)Cl)N

Purity

95

Origin of Product

United States

Synthetic Methodologies and Strategic Route Development for 1 Tert Butyl 3 3 Chlorophenyl 1h Pyrazol 5 Amine

Retrosynthetic Analysis of the 1-tert-butyl-3-(3-chlorophenyl)-1H-pyrazol-5-amine Core Structure

A retrosynthetic analysis of the target molecule, this compound, reveals the most logical disconnection points for its construction. The core of the strategy lies in the formation of the pyrazole (B372694) ring itself, which is a five-membered heterocycle with two adjacent nitrogen atoms.

The most common and effective disconnection is across the N1-C5 and N2-C3 bonds, which corresponds to the classical Knorr pyrazole synthesis or related cyclocondensation reactions. This approach breaks the molecule down into two key synthons: a hydrazine (B178648) derivative and a 1,3-dielectrophilic component.

Synthon A (Hydrazine component): The tert-butyl group at the N1 position points directly to the use of tert-butylhydrazine (B1221602) as the nitrogen-containing precursor.

Synthon B (1,3-Dielectrophile): The 3-(3-chlorophenyl) and 5-amino substituents suggest a 1,3-dicarbonyl equivalent with a nitrile group, which is a common precursor for the 5-amino functionality. The ideal precursor is therefore a β-ketonitrile, specifically 3-(3-chlorophenyl)-3-oxopropanenitrile .

This retrosynthetic pathway simplifies the complex target molecule into two more readily available or synthetically accessible starting materials. The primary challenge in the forward synthesis then becomes controlling the regioselectivity of the condensation reaction between the unsymmetrical tert-butylhydrazine and the unsymmetrical β-ketonitrile.

Classical and Contemporary Synthetic Approaches to 1H-Pyrazol-5-amines

The synthesis of 1H-pyrazol-5-amines is dominated by methods that construct the heterocyclic ring from acyclic precursors, with cyclocondensation being the most prominent strategy.

Cyclocondensation is the most widely employed method for synthesizing the pyrazole core. evitachem.comnih.gov This involves the reaction of a hydrazine with a compound containing a 1,3-dielectrophilic system. For the synthesis of 5-aminopyrazoles, two main classes of precursors are particularly effective:

β-Ketonitriles: This is the most direct route. The reaction between a hydrazine and a β-ketonitrile proceeds via an initial attack of the hydrazine on the ketone carbonyl group to form a hydrazone intermediate. Subsequent intramolecular cyclization occurs through the attack of the second nitrogen atom onto the nitrile carbon, followed by tautomerization to yield the aromatic 5-aminopyrazole ring. chim.itbeilstein-journals.orgnih.gov The reaction of 3-(3-chlorophenyl)-3-oxopropanenitrile with tert-butylhydrazine would be a direct application of this method.

α,β-Unsaturated Nitriles: Acrylonitriles bearing a leaving group at the β-position can also serve as precursors. The reaction mechanism involves a Michael addition of the hydrazine, followed by cyclization and elimination of the leaving group to form the pyrazole ring. chim.it

The choice of reaction conditions, such as solvent and catalyst (acidic or basic), is critical as it can influence the reaction rate and, most importantly, the regiochemical outcome. chim.itnih.gov

While less common for the direct synthesis of primary 5-aminopyrazoles, functional group interconversion (FGI) on a pre-formed pyrazole ring is a viable alternative strategy. This approach separates the ring formation from the installation of the amino group. Potential FGI routes include:

Reduction of a Nitro Group: A pyrazole core bearing a nitro group at the C5 position can be synthesized first. The nitro group can then be reduced to the desired amino group using standard reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid systems (e.g., Sn/HCl).

Amination of a Halogenated Pyrazole: A 5-halopyrazole can be subjected to nucleophilic aromatic substitution with an amine source, such as ammonia (B1221849) or a protected amine equivalent, often requiring metal catalysis (e.g., Buchwald-Hartwig amination).

Rearrangement Reactions: Certain heterocyclic systems, such as isoxazoles, can undergo ring-opening and re-closure sequences in the presence of hydrazine to yield aminopyrazoles. chim.it

Optimization of Reaction Conditions and Yields for this compound Synthesis

Optimizing the synthesis of the target compound involves careful selection of solvents, temperature, catalysts, and stoichiometry to maximize yield and purity while ensuring the correct regiochemistry. A typical synthesis involves the cyclocondensation of 3-(3-chlorophenyl)-3-oxopropanenitrile with tert-butylhydrazine.

A study on a closely related analog, 3-tert-butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine, was achieved by reacting 3-nitrophenylhydrazine (B1228671) with 4,4-dimethyl-3-oxopentanenitrile in water with hydrochloric acid, heating at 70°C. nih.gov This suggests that acidic conditions and elevated temperatures are effective for this type of transformation.

The table below outlines key parameters and their typical effects on the synthesis of 1,3,5-substituted pyrazol-5-amines.

ParameterConditionEffect on Reaction
Catalyst Acidic (e.g., HCl, AcOH)Promotes hydrazone formation and can influence regioselectivity, often favoring the 1,5-isomer. nih.gov
Basic (e.g., EtONa)Can alter the nucleophilicity of the hydrazine and favor the formation of the 1,3-isomer. chim.it
Solvent Protic (e.g., Ethanol (B145695), Water)Commonly used, facilitates dissolution of starting materials and intermediates.
Aprotic (e.g., Toluene (B28343), DMF)Can be used to control reaction temperature and may influence selectivity.
Temperature Room Temperature to RefluxHigher temperatures are generally required to drive the cyclization and dehydration steps to completion.
Energy Source Conventional HeatingStandard method involving heating the reaction mixture.
Microwave IrradiationCan significantly reduce reaction times and sometimes improve yields by providing rapid, uniform heating. chim.it

This table is interactive. Click on the headers to explore the parameters.

Stereochemical Control and Regioselectivity in Pyrazole Amine Synthesis

While this compound is an achiral molecule, eliminating the need for stereochemical control, regioselectivity is a paramount challenge in its synthesis. The reaction between an unsymmetrical hydrazine (tert-butylhydrazine) and an unsymmetrical 1,3-dielectrophile (3-(3-chlorophenyl)-3-oxopropanenitrile) can theoretically produce two regioisomers:

This compound (the desired product)

1-tert-butyl-5-(3-chlorophenyl)-1H-pyrazol-3-amine (the undesired isomer)

Control over which isomer is formed is dictated by several factors. The nitrogen atoms in tert-butylhydrazine have different steric and electronic environments. The N1 atom is attached to the bulky tert-butyl group, making it more sterically hindered but also more electron-rich due to the inductive effect of the alkyl group. The N2 atom is less hindered.

Research has shown that reaction conditions can be tuned to favor one isomer over the other. chim.it

Under acidic conditions , the initial reaction typically occurs at the more reactive carbonyl group of the β-ketonitrile. The subsequent cyclization pathway often leads to the formation of the 1,5-disubstituted aminopyrazole as the major product. nih.gov

Under basic conditions , the regioselectivity can be reversed. For instance, studies on the condensation of 3-methoxyacrylonitrile (B2492134) with phenylhydrazine (B124118) showed that using sodium ethoxide in ethanol led to the 3-aminopyrazole, whereas acetic acid in toluene yielded the 5-aminopyrazole. chim.it

Therefore, to selectively synthesize this compound, acidic conditions would likely be favored to direct the regiochemical outcome.

Novel Catalytic Methods in the Formation of this compound and its Precursors

Modern synthetic chemistry has introduced novel catalytic methods to improve the efficiency and sustainability of pyrazole synthesis. While classical methods often rely on stoichiometric amounts of acid or base, catalytic approaches offer milder conditions and greater control.

Lewis Acid Catalysis: Lewis acids like BF₃ can be employed to activate the carbonyl group of the 1,3-dicarbonyl precursor, facilitating the initial nucleophilic attack by the hydrazine and potentially influencing regioselectivity. organic-chemistry.org

Metal Catalysis: Transition metals such as palladium, copper, and iron have been used in various pyrazole syntheses. organic-chemistry.orgnih.gov For instance, palladium-catalyzed carbonylation of acetylenic acids in the presence of aryl iodides and a hydrazine source provides a one-pot route to 1,3,5-substituted pyrazoles. nih.gov Iron-catalyzed routes for the regioselective synthesis of substituted pyrazoles from diarylhydrazones and vicinal diols have also been developed. organic-chemistry.org

Organocatalysis: The use of small organic molecules as catalysts is a growing area. While less documented for this specific pyrazole synthesis, organocatalysts could potentially be used to activate the substrates under mild conditions.

Flow Chemistry: The use of continuous flow reactors allows for precise control over reaction parameters like temperature, pressure, and reaction time, which can lead to improved yields, safety, and scalability. This technology is well-suited for optimizing the cyclocondensation reactions used in pyrazole synthesis.

These advanced methods offer promising avenues for the large-scale, efficient, and regioselective production of this compound and its derivatives.

Advanced Structural Elucidation and Conformational Analysis of 1 Tert Butyl 3 3 Chlorophenyl 1h Pyrazol 5 Amine

Spectroscopic Methodologies for Confirming Complex Structural Features (e.g., Tautomerism, Isomerism)

Spectroscopic analysis is fundamental in elucidating the intricate structural details of 1-tert-butyl-3-(3-chlorophenyl)-1H-pyrazol-5-amine. Given the substitution pattern, the molecule is locked in a specific tautomeric form, unlike unsubstituted 3(5)-aminopyrazoles which can exhibit prototropic tautomerism. nih.govresearchgate.net The presence of the bulky tert-butyl group on one of the pyrazole (B372694) nitrogen atoms (N1) prevents the proton migration that would be necessary for tautomerization. Therefore, spectroscopic methods are primarily focused on confirming the connectivity and stereochemistry of this single isomer.

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound in solution. Analysis of both ¹H and ¹³C NMR spectra allows for the precise assignment of each atom within the molecule.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides further structural confirmation by revealing the number of unique carbon environments. Key expected signals include those for the nine equivalent methyl carbons and the quaternary carbon of the tert-butyl group (around 30-32 ppm and 50-60 ppm, respectively). mdpi.com The pyrazole ring carbons would show distinct signals, with the C4 carbon appearing at a relatively high field (e.g., ~85-90 ppm) due to the shielding effect of the adjacent amine group. mdpi.com The carbons of the 3-chlorophenyl ring would resonate in the typical aromatic region (115-140 ppm), with the carbon atom directly bonded to the chlorine atom showing a characteristic shift. Two-dimensional NMR techniques, such as HSQC and HMBC, would be employed to correlate proton and carbon signals, confirming the connectivity between the different structural fragments.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
GroupPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
tert-Butyl (9H, 3xCH₃)~1.3 (s)~30.5
tert-Butyl (1C, Quaternary)-~55-60
Pyrazole-H4 (1H)~5.4-6.2 (s)~85-90
Amine-NH₂ (2H)Broad singlet-
Phenyl-H (4H)~7.0-7.8 (m)~115-140
Pyrazole-C3-~150-160
Pyrazole-C5-~145-155

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, offers valuable insights into the functional groups present in the molecule. nih.govmdpi.com The IR spectrum of this compound would be characterized by several key absorption bands. The N-H stretching vibrations of the primary amine group are expected to appear as one or two distinct bands in the region of 3200-3500 cm⁻¹. mdpi.com The C-H stretching vibrations of the tert-butyl and aromatic groups would be observed around 2850-3100 cm⁻¹. semanticscholar.org The region between 1500 and 1620 cm⁻¹ is characteristic of C=N and C=C stretching vibrations from the pyrazole and phenyl rings. mdpi.com A band corresponding to the C-Cl stretching vibration is anticipated at lower wavenumbers. Raman spectroscopy would complement the IR data, particularly for the non-polar bonds of the aromatic rings.

Table 2: Expected Characteristic IR Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3200-3500N-H StretchPrimary Amine
2850-3100C-H Stretchtert-Butyl, Phenyl
1500-1620C=N, C=C StretchPyrazole, Phenyl Rings
~1250C-N StretchAryl-N, Amine
~700-800C-Cl StretchChlorophenyl

Mass spectrometry (MS) confirms the molecular weight of the compound and provides structural information through analysis of its fragmentation patterns. For this compound (C₁₃H₁₆ClN₃), the molecular ion peak [M]⁺ would appear as a characteristic doublet (approximately 3:1 ratio) at m/z 249 and 251, corresponding to the ³⁵Cl and ³⁷Cl isotopes, respectively.

A highly probable fragmentation pathway involves the loss of a methyl radical (•CH₃) from the tert-butyl group to form a stable tertiary carbocation, resulting in a prominent peak at [M-15]⁺ (m/z 234/236). This fragmentation is observed in the closely related compound 3-tert-butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine, which shows a base peak at [M-15]⁺. nih.gov Further fragmentation could involve cleavage of the pyrazole ring or loss of the chlorophenyl moiety.

Predicted Fragmentation Pattern:

m/z 249/251 [M]⁺: Molecular ion.

m/z 234/236 [M-CH₃]⁺: Loss of a methyl group from the tert-butyl substituent.

Further fragmentation could lead to ions corresponding to the chlorophenyl cation or the pyrazole core.

X-ray Crystallography of this compound and its Salts

While the specific crystal structure for this compound is not publicly available, a detailed analysis can be inferred from the published crystal structure of its close analog, 3-tert-butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine. nih.govresearchgate.net This analog differs only in the substitution at the meta-position of the phenyl ring (NO₂ vs. Cl), and its solid-state structure provides a robust model for predicting the packing and conformational behavior of the title compound.

The crystal packing is expected to be dominated by hydrogen bonding involving the 5-amino group. In the nitro-analog, molecules are linked by N—H···N hydrogen bonds, where the amino group of one molecule donates a proton to the N2 nitrogen atom of the pyrazole ring of an adjacent molecule. nih.govresearchgate.net This interaction typically leads to the formation of supramolecular chains or sheets.

The solid-state conformation of the molecule is dictated by the need to minimize steric hindrance. The most significant feature is the relative orientation of the pyrazole and 3-chlorophenyl rings. Due to steric clashes between the ortho-protons of the phenyl ring and the substituents on the pyrazole ring, a non-coplanar arrangement is expected.

In the nitro-analog, the dihedral angle between the pyrazole and phenyl rings is 50.61°. nih.govresearchgate.net A similarly large dihedral angle is predicted for this compound. This twisted conformation represents the lowest energy state by balancing the opposing effects of steric repulsion and the desire for π-system conjugation. The bulky tert-butyl group acts as a conformational anchor, influencing the local geometry but its rotational freedom around the C-N bond means it is less likely to dictate the global crystal packing than the directional hydrogen bonds.

Table 3: Predicted Crystallographic and Conformational Data (based on nitro-analog)
ParameterPredicted Value/FeatureReference
Primary InteractionN—H···N Hydrogen Bonds nih.govresearchgate.net
Supramolecular MotifFormation of sheets or chains nih.gov
Secondary InteractionsC—H···π, π-π stacking, Cl···H researchgate.netnih.gov
Pyrazole-Phenyl Dihedral Angle~50° nih.govresearchgate.net
ConformationNon-coplanar (twisted) nih.gov

Chiroptical Spectroscopy (CD/ORD) for Chiral Analogs

Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), represents a powerful class of techniques for the stereochemical analysis of chiral molecules. While direct experimental data on chiral analogs of this compound are not extensively available in the public domain, the principles of these methods can be applied to understand the conformational and configurational aspects of such compounds. The introduction of a chiral center to the parent molecule, for instance by substitution on the pyrazole ring or the tert-butyl group, would render it optically active and thus amenable to analysis by CD and ORD.

These techniques are based on the differential interaction of chiral molecules with left and right circularly polarized light. creative-biostructure.com In ORD, the variation of the angle of optical rotation is measured as a function of the wavelength of plane-polarized light. creative-biostructure.com CD spectroscopy, on the other hand, measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. creative-biostructure.com The combination of experimental chiroptical data with quantum chemical calculations has become a reliable method for the unambiguous determination of the absolute configuration of chiral molecules, including complex heterocyclic systems. acs.orgnih.govmdpi.com

By comparing the experimentally measured spectrum with the theoretically predicted spectra for the R and S enantiomers, a direct correlation can be established, allowing for the assignment of the absolute configuration. acs.org For instance, a study on 1,6,7-trisubstituted 2,3-dihydro-1H,5H-pyrazolo[1,2-a]pyrazoles demonstrated a clear correlation between the sign of the specific rotation and the configuration at the C(1) position, which was further corroborated by comparing experimental and calculated Electronic Circular Dichroism (ECD) spectra. acs.orgnih.gov

Vibrational Circular Dichroism (VCD), an infrared-based chiroptical technique, can provide even more detailed structural information and is particularly sensitive to the molecule's three-dimensional arrangement. wikipedia.org For complex molecules, VCD can be instrumental in determining both the relative and absolute configuration without the need for prior knowledge from other techniques like NMR. acs.orgnih.gov

The following interactive data table illustrates the type of data that would be generated in a study aimed at determining the absolute configuration of a chiral pyrazole derivative through the comparison of experimental and calculated chiroptical data. The data presented is hypothetical and serves to demonstrate the principles of the analysis.

Table 1: Illustrative Comparison of Experimental and Calculated Chiroptical Data for a Hypothetical Chiral Pyrazole Analog

ParameterExperimental ValueCalculated for (R)-enantiomerCalculated for (S)-enantiomer
Specific Rotation [α]D +55.2°+58.9°-59.1°
ECD λmax (nm) 245248248
ECD Δε (M-1cm-1) +12.3+13.1-13.0
VCD νmax (cm-1) 161016151615
VCD ΔA x 10-4 +2.5+2.8-2.8

In this illustrative table, the positive sign of the experimental specific rotation and the positive Cotton effect in the ECD spectrum at 245 nm would strongly suggest the (R)-configuration, as these signs match the calculated data for the (R)-enantiomer and are opposite to those calculated for the (S)-enantiomer. The VCD data would provide further confirmation. Such a multi-technique approach, combining ORD, ECD, and VCD with computational modeling, provides a high degree of confidence in the assignment of the absolute configuration and in the detailed conformational analysis of chiral pyrazole derivatives. acs.orgnih.gov

Theoretical and Computational Chemistry Studies of 1 Tert Butyl 3 3 Chlorophenyl 1h Pyrazol 5 Amine

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure, molecular orbitals, and reactivity of molecules. eurasianjournals.comtandfonline.com For a molecule like 1-tert-butyl-3-(3-chlorophenyl)-1H-pyrazol-5-amine, DFT calculations can provide valuable insights into its chemical behavior. These calculations typically involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to solve the Schrödinger equation in a computationally efficient manner. nih.govresearchgate.net

The electronic properties derived from DFT calculations are instrumental in predicting the reactivity of this compound. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. researchgate.net A smaller energy gap generally suggests higher reactivity.

Global reactivity descriptors, derived from the HOMO and LUMO energies, can be calculated to quantify the molecule's reactivity. These include:

Electronegativity (χ): The tendency of the molecule to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution.

Chemical Softness (S): The reciprocal of chemical hardness, indicating the molecule's polarizability.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.

These descriptors help in understanding the molecule's behavior in chemical reactions and its potential interactions with other molecules. For instance, the nitrogen atoms in the pyrazole (B372694) ring are expected to be nucleophilic centers, a property that can be quantified and compared with other sites in the molecule using local reactivity descriptors like Fukui functions. researchgate.net

Table 1: Representative DFT-Calculated Electronic Properties of Substituted Pyrazole Derivatives. (Note: These are illustrative values for analogous compounds and not specific to this compound.)
ParameterTypical Value RangeSignificance
HOMO Energy-5.0 to -7.0 eVElectron-donating ability
LUMO Energy-1.0 to -3.0 eVElectron-accepting ability
HOMO-LUMO Gap3.0 to 5.0 eVChemical reactivity and stability
Electronegativity (χ)3.0 to 5.0 eVTendency to attract electrons
Chemical Hardness (η)1.5 to 2.5 eVResistance to electron cloud deformation

Pyrazole derivatives, including this compound, can exist in different tautomeric forms due to the migration of a proton between the nitrogen atoms of the pyrazole ring. nih.gov DFT calculations are highly effective in elucidating these tautomeric equilibria. By calculating the total electronic energies of all possible tautomers, the most stable form can be identified. fu-berlin.de The energy difference between the tautomers allows for the prediction of their relative populations at a given temperature.

The stability of a particular tautomer is influenced by the electronic nature of the substituents on the pyrazole ring. nih.gov Electron-donating groups, such as the amino group at the 5-position, and electron-withdrawing groups, like the chlorophenyl group at the 3-position, can have a significant impact on the tautomeric preference. nih.gov Intramolecular hydrogen bonding and steric effects also play a crucial role in determining the most stable tautomer. nih.gov Solvent effects can also be incorporated into DFT calculations using continuum solvation models to provide a more accurate picture of the tautomeric equilibrium in different environments. nih.govacademie-sciences.fr

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

Molecular Dynamics (MD) simulations are a computational method used to study the dynamic behavior of molecules over time. eurasianjournals.com For this compound, MD simulations can provide insights into its conformational landscape and the effects of solvation. By simulating the motion of the molecule in a solvent box (e.g., water), the preferred conformations and the interactions with solvent molecules can be investigated. uomustansiriyah.edu.iqrdd.edu.iq

The tert-butyl group and the chlorophenyl group can rotate around their single bonds, leading to a variety of possible conformations. MD simulations can explore these conformational possibilities and identify the most populated and energetically favorable ones. This information is crucial for understanding how the molecule might interact with biological targets.

Solvation effects are critical for understanding the behavior of the molecule in a biological environment. MD simulations explicitly model the solvent molecules, allowing for a detailed analysis of hydrogen bonding and other non-covalent interactions between the solute and the solvent. uomustansiriyah.edu.iq The arrangement of solvent molecules around the solute, known as the solvation shell, can be characterized, providing insights into the molecule's solubility and how it is recognized by other molecules in solution. rdd.edu.iq

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for Pyrazole Amines

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. researchgate.netresearchgate.net For a class of compounds like pyrazole amines, QSAR and QSPR studies can be valuable for predicting the activity of new derivatives and for understanding the structural features that are important for a particular biological effect. dntb.gov.uanih.gov

In a QSAR/QSPR study, a set of molecular descriptors is calculated for each compound in a training set. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), or topological (e.g., connectivity indices). A mathematical model is then developed to relate these descriptors to the observed activity or property.

For pyrazole amines, QSAR studies have been used to model their activities as, for example, anticancer or antimicrobial agents. mdpi.comnih.govnih.gov These models can help in the design of new, more potent compounds by suggesting modifications to the molecular structure that are likely to enhance the desired activity.

Table 2: Common Molecular Descriptors Used in QSAR/QSPR Studies of Pyrazole Derivatives.
Descriptor ClassExample DescriptorsRelevance
ElectronicPartial atomic charges, Dipole moment, HOMO/LUMO energiesElectrostatic interactions, Reactivity
StericMolecular weight, Molar volume, Surface areaSize and shape complementarity with target
HydrophobicLogP (octanol-water partition coefficient)Membrane permeability, Hydrophobic interactions
TopologicalWiener index, Kier & Hall connectivity indicesMolecular branching and connectivity
Hydrogen BondingNumber of H-bond donors/acceptorsSpecific interactions with biological targets

Docking Studies and Molecular Modeling of Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a small molecule (ligand) when it binds to a larger molecule, typically a protein (receptor). nih.govbiointerfaceresearch.com For this compound, docking studies can be employed to investigate its potential interactions with various biological targets, such as enzymes or receptors. researchgate.netnih.gov

The process involves placing the ligand in the binding site of the receptor and evaluating the binding affinity using a scoring function. The scoring function takes into account various non-covalent interactions, including hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. nih.gov The results of a docking study can provide a plausible binding mode for the ligand and can help to explain its biological activity at a molecular level.

For pyrazole derivatives, docking studies have been instrumental in understanding their mechanisms of action as inhibitors of various enzymes, such as kinases and cyclooxygenases. researchgate.netnih.gov By identifying the key amino acid residues in the binding site that interact with the ligand, these studies can guide the design of more potent and selective inhibitors. ijirt.orgrsc.org

Table 3: Examples of Protein Targets for Docking Studies of Pyrazole Derivatives.
Protein Target ClassSpecific ExampleTherapeutic Area
KinasesVEGFR-2, Aurora A, CDK2 nih.govresearchgate.netAnticancer
CyclooxygenasesCOX-2 nih.govAnti-inflammatory
DNA GyraseBacterial DNA Gyrase nih.govAntibacterial
Factor XaHuman Factor Xa nih.govAnticoagulant
Mcl-1Myeloid cell leukemia 1 acs.orgAnticancer

Reactivity Profile and Derivatization Strategies of 1 Tert Butyl 3 3 Chlorophenyl 1h Pyrazol 5 Amine

Electrophilic Aromatic Substitution Reactions on the Chlorophenyl Moiety

The 3-chlorophenyl group attached to the pyrazole (B372694) ring is susceptible to electrophilic aromatic substitution (SEAr). The chlorine atom is a deactivating substituent due to its inductive electron-withdrawing effect, which slows down the rate of reaction compared to benzene. wikipedia.org However, it is an ortho-, para-director because its lone pairs can stabilize the intermediate carbocation (arenium ion) through resonance. wikipedia.org

The substitution pattern is therefore directed to the positions ortho and para relative to the chlorine atom (C2, C4, and C6 of the phenyl ring). The C5 position is meta to the chlorine and is generally disfavored. The large pyrazolyl substituent at C3 of the phenyl ring may exert steric hindrance, potentially influencing the ratio of ortho to para products. Attack at the C2 position is likely hindered, favoring substitution at the C4 and C6 positions.

Common electrophilic aromatic substitution reactions that can be applied to the chlorophenyl moiety are summarized in the table below.

ReactionReagentsTypical ElectrophilePredicted Major Product(s)
Nitration HNO₃ / H₂SO₄NO₂⁺ (Nitronium ion)1-tert-butyl-3-(2,5-dichloro-phenyl)-1H-pyrazol-5-amine
Halogenation Br₂ / FeBr₃ or Cl₂ / AlCl₃Br⁺ or Cl⁺1-tert-butyl-3-(2,4-dichloro-5-nitrophenyl)-1H-pyrazol-5-amine
Sulfonation Fuming H₂SO₄SO₃4-(5-amino-1-tert-butyl-1H-pyrazol-3-yl)-2-chlorobenzenesulfonic acid
Friedel-Crafts Alkylation R-Cl / AlCl₃R⁺ (Carbocation)Mixture of alkylated products at C4 and C6 positions of the phenyl ring
Friedel-Crafts Acylation RCOCl / AlCl₃RCO⁺ (Acylium ion)Mixture of acylated products at C4 and C6 positions of the phenyl ring

Reactions Involving the Pyrazole Nitrogen Atoms

The pyrazole ring contains two nitrogen atoms with distinct electronic properties. nih.gov The N1 nitrogen is a "pyrrole-like" nitrogen, but in the target molecule, it is substituted with a tert-butyl group, rendering it unreactive towards further substitution.

The N2 nitrogen is a "pyridine-like" nitrogen, possessing a lone pair of electrons in an sp² hybrid orbital that is not part of the aromatic system. nih.gov This makes the N2 atom basic and nucleophilic. It can be protonated in the presence of acid to form a pyrazolium (B1228807) salt. It can also react with electrophiles, such as alkylating agents, to form N-2-alkylated pyrazolium salts. pharmaguideline.comrrbdavc.org

Table of Reactions at the Pyrazole N2 Atom

Reaction Type Reagents Product Type
Protonation Strong Acid (e.g., HCl) Pyrazolium Salt

| Alkylation | Alkyl Halide (e.g., CH₃I) | 1-tert-butyl-3-(3-chlorophenyl)-2-methyl-5-amino-2H-pyrazolium iodide |

Functionalization and Derivatization of the Amino Group (e.g., Acylation, Alkylation, Arylation)

The exocyclic 5-amino group is the most nucleophilic center in the molecule, making it the primary site for a wide range of functionalization reactions. nih.gov The reactivity order in 5-aminopyrazoles is generally considered to be 5-NH₂ > 1-NH > 4-CH. nih.govbeilstein-journals.org Since the N1 position is blocked, the 5-amino group exhibits pronounced nucleophilicity.

Acylation: The amino group readily reacts with acylating agents like acid chlorides or anhydrides in the presence of a base to form the corresponding amides. This is a common strategy to introduce diverse functional groups. scirp.orgnih.gov

Alkylation: Reaction with alkyl halides can lead to secondary or tertiary amines. Reductive amination, involving condensation with an aldehyde or ketone followed by reduction, is an effective method for controlled mono-alkylation. mdpi.com

Arylation: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to form N-aryl bonds, linking the pyrazole core to other aromatic systems. chim.itacs.org

Table of Amino Group Derivatization

Reaction Type Reagents Product Class
Acylation Acetyl chloride, Triethylamine N-(1-tert-butyl-3-(3-chlorophenyl)-1H-pyrazol-5-yl)acetamide
Sulfonylation p-Toluenesulfonyl chloride, Pyridine N-(1-tert-butyl-3-(3-chlorophenyl)-1H-pyrazol-5-yl)-4-methylbenzenesulfonamide
Reductive Amination Benzaldehyde, then NaBH₄ N-benzyl-1-tert-butyl-3-(3-chlorophenyl)-1H-pyrazol-5-amine

| Buchwald-Hartwig Arylation | Bromobenzene, Pd catalyst, Ligand, Base | N-(1-tert-butyl-3-(3-chlorophenyl)-1H-pyrazol-5-yl)-N-phenylamine |

Cycloaddition Reactions and Formation of Fused Heterocyclic Systems

5-Aminopyrazoles are valuable building blocks for the synthesis of fused heterocyclic systems due to their bifunctional nature, acting as binucleophiles. nih.govbeilstein-journals.org The amino group and the C4 carbon of the pyrazole ring can participate in cyclocondensation reactions with 1,3-dielectrophilic reagents to construct fused six-membered rings. This leads to the formation of important bicyclic scaffolds like pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyrimidines. nih.govbeilstein-journals.org

The reaction often involves an initial condensation at the amino group, followed by an intramolecular cyclization and aromatization. nih.gov

Table of Fused Heterocycle Synthesis

Reagent (1,3-Dielectrophile) Resulting Fused System
β-Diketone (e.g., Acetylacetone) Pyrazolo[3,4-b]pyridine
β-Ketoester (e.g., Ethyl acetoacetate) Pyrazolo[3,4-b]pyridinone
α,β-Unsaturated Ketone (e.g., Chalcone) Dihydropyrazolo[3,4-b]pyridine

Metal-Catalyzed Coupling Reactions of Halogenated Derivatives (e.g., Suzuki, Heck)

The chlorine atom on the phenyl ring serves as a handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. researchgate.netacs.org

Suzuki-Miyaura Coupling: Reaction with an aryl or vinyl boronic acid in the presence of a palladium catalyst and a base can replace the chlorine atom with a new aryl or vinyl group. lookchem.comnih.gov This is a powerful method for constructing biaryl structures.

Heck Reaction: The coupling of the chlorophenyl group with an alkene, catalyzed by palladium, forms a new substituted alkene, extending the carbon framework. organic-chemistry.orgwikipedia.orgresearchgate.net

Furthermore, the pyrazole ring itself can be halogenated, typically at the C4 position, which is the most accessible site for electrophilic attack on the pyrazole core. pharmaguideline.commdpi.com This newly introduced halogen can then be used in subsequent metal-catalyzed coupling reactions, providing an alternative site for molecular elaboration.

Table of Potential Metal-Catalyzed Coupling Reactions

Reaction Name Coupling Partner Catalyst/Base (Typical) Product Type
Suzuki-Miyaura Phenylboronic acid Pd(PPh₃)₄ / Na₂CO₃ 1-tert-butyl-3-([1,1'-biphenyl]-3-yl)-1H-pyrazol-5-amine
Heck Styrene Pd(OAc)₂ / PPh₃ / Et₃N 1-tert-butyl-3-(3-styrylphenyl)-1H-pyrazol-5-amine
Sonogashira Phenylacetylene PdCl₂(PPh₃)₂, CuI / Et₃N 1-tert-butyl-3-(3-(phenylethynyl)phenyl)-1H-pyrazol-5-amine

| Buchwald-Hartwig | Aniline | Pd₂(dba)₃, Ligand / NaOtBu | N-phenyl-3-(5-amino-1-tert-butyl-1H-pyrazol-3-yl)aniline |

Investigation of Reaction Mechanisms and Intermediates

The diverse reactions of 1-tert-butyl-3-(3-chlorophenyl)-1H-pyrazol-5-amine proceed through well-established mechanistic pathways.

Electrophilic Aromatic Substitution: The mechanism involves the attack of the π-system of the chlorophenyl ring on an electrophile (E⁺) to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. This is the rate-determining step. A subsequent fast step involves the deprotonation by a weak base to restore aromaticity. masterorganicchemistry.com

Nucleophilic Acyl Substitution (Amide Formation): The reaction of the 5-amino group with an acyl chloride proceeds via a nucleophilic addition of the amine to the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, eliminating a chloride ion to yield the final amide product.

Cyclocondensation: The formation of fused systems like pyrazolo[3,4-b]pyridines typically begins with a nucleophilic attack or condensation involving the 5-amino group on one of the electrophilic centers of the bielectrophile. This is followed by an intramolecular cyclization, where the C4-position of the pyrazole attacks the second electrophilic center, and a final dehydration or elimination step to yield the aromatic fused ring. nih.gov

Palladium-Catalyzed Cross-Coupling (e.g., Suzuki): The generally accepted catalytic cycle for the Suzuki reaction involves three key steps:

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-chlorine bond of the chlorophenyl ring to form a Pd(II) complex.

Transmetalation: The organic group from the boronic acid (in the form of a borate) is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the active Pd(0) catalyst. wikipedia.org

Understanding these mechanisms is crucial for optimizing reaction conditions and predicting the outcomes of derivatization strategies.

Exploration of Biological Mechanisms and Target Interactions of 1 Tert Butyl 3 3 Chlorophenyl 1h Pyrazol 5 Amine

In Vitro Enzyme Inhibition and Activation Profiling

There is no specific information available in the public domain regarding the in vitro enzyme inhibition or activation profile of 1-tert-butyl-3-(3-chlorophenyl)-1H-pyrazol-5-amine. Research on other pyrazole (B372694) derivatives suggests that this class of compounds can act as inhibitors of various kinases, such as cyclin-dependent kinases (CDKs) and B-Raf. nih.govrsc.orgmdpi.com For instance, a structurally related compound, where the 3-chlorophenyl group is at a different position and linked via a urea moiety, has shown inhibitory activity against Serine/threonine-protein kinase B-raf. bindingdb.org However, without direct experimental evidence, it is not possible to create a kinetic profile or a selectivity panel for this compound.

Kinetic Analysis of Enzyme Modulation

No studies detailing the kinetic analysis of enzyme modulation by this compound could be located. Such an analysis would typically involve determining parameters like the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) against specific enzymes to understand the compound's potency and mechanism of inhibition (e.g., competitive, non-competitive).

Specificity and Selectivity Assays Against Enzyme Panels

Information regarding the screening of this compound against a panel of enzymes to determine its specificity and selectivity is not available. These assays are crucial for understanding the compound's potential therapeutic applications and off-target effects.

Receptor Binding Affinity and Selectivity Studies

There is a lack of data on the receptor binding affinity and selectivity of this compound. Studies on other pyrazole derivatives have explored their interactions with various receptors, including cannabinoid receptors. elsevierpure.com However, no such data exists for the specific compound .

Radioligand Binding Assays

No published results from radioligand binding assays for this compound are available. This technique is fundamental for determining the affinity of a compound for a specific receptor by measuring the displacement of a radiolabeled ligand. nih.govsigmaaldrich.com

Label-Free Biosensor Technologies in Target Engagement Studies

There is no information on the use of label-free biosensor technologies, such as surface plasmon resonance (SPR), to study the target engagement of this compound. These methods provide real-time data on the binding kinetics of a compound to its target.

Cellular Target Identification and Validation in Non-Human Cell Lines

Specific cellular targets for this compound have not been identified or validated in non-human cell lines according to the available literature. While many pyrazole derivatives have been shown to induce apoptosis through the inhibition of proteins like Bcl-2 in various cancer cell lines, no such studies have been reported for this specific compound. rsc.orgnih.govacs.org

Proteomic Approaches for Target Deconvolution

Identifying the specific molecular targets of a bioactive compound is a critical step in elucidating its mechanism of action. Chemical proteomics is a powerful strategy for target deconvolution directly within a complex biological system, such as a cell lysate. This approach preserves native protein conformations and post-translational modifications, offering a more accurate profile of potential binding partners.

The primary method involves designing and synthesizing a chemical probe based on the structure of this compound. This probe would incorporate a reactive group (e.g., an alkyne for click chemistry or a photo-affinity label like a diazirine) attached via a linker arm. The key steps are as follows:

Probe Synthesis: A derivative of this compound is synthesized with an appended reactive handle. The linker's position and length are optimized to minimize interference with the compound's native binding interactions.

Target Capture: The probe is incubated with a cell or tissue lysate. For photo-affinity probes, UV irradiation is used to induce covalent cross-linking between the probe and its binding partners.

Enrichment: The probe-protein complexes are then enriched from the lysate. For instance, an alkyne-tagged probe can be "clicked" to a biotin-azide reporter, allowing for subsequent capture on streptavidin-coated beads.

Identification: The captured proteins are eluted, digested into peptides, and identified using liquid chromatography-mass spectrometry (LC-MS/MS).

By comparing the proteins captured by the active probe against those from a control experiment (e.g., using a structurally similar but biologically inactive probe or competition with an excess of the original compound), specific targets can be identified with high confidence. This methodology would be essential for discovering the direct binding proteins for this compound.

Gene Expression Modulation Studies

Once a compound's primary target is identified, it is crucial to understand the downstream cellular pathways it affects. Gene expression profiling provides a global view of the cellular response to a compound. Techniques such as DNA microarrays or RNA-sequencing (RNA-Seq) can be employed to measure changes in the transcriptome of cells treated with this compound.

For example, studies on other pyrazole derivatives have shown significant modulation of genes involved in cell cycle progression and apoptosis. researchgate.net Treatment of cancer cell lines with certain pyrazolyl thiourea derivatives led to G2/M phase arrest, which was associated with the upregulation of key cell cycle genes. researchgate.net Similarly, other pyrazole compounds have been found to induce apoptosis in triple-negative breast cancer cells by promoting the generation of reactive oxygen species (ROS), a process that would be reflected in the expression levels of stress-response and apoptosis-related genes. nih.gov

By treating a relevant cell line with this compound and comparing its gene expression profile to untreated or vehicle-treated cells, researchers can identify modulated genes. Subsequent pathway analysis can reveal which biological processes (e.g., cell proliferation, inflammation, metabolism) are significantly altered, providing mechanistic insights that complement direct target identification.

Table 1. Illustrative Gene Expression Changes in Cancer Cells Treated with Pyrazole Derivatives (Literature Examples)
Pyrazole Compound TypeCell LineObserved EffectModulated Genes (Example)Reference
Pyrazolyl Thiourea DerivativeHT-29 (Colon Cancer)G2/M Phase ArrestUpregulation of Cyclin A, Cyclin B, CDK1, CDC20 researchgate.net
1,3-Diarylpyrazole DerivativeHCT116 (Colon Cancer)Apoptosis Induction, S Phase ArrestNot specified nih.gov
Substituted Dihydro-1H-PyrazoleMDA-MB-468 (Breast Cancer)Apoptosis via ROS Generation, S Phase ArrestCaspase-3 activation implied nih.gov

Structure-Activity Relationship (SAR) Studies for this compound Analogs

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry for optimizing a lead compound's potency, selectivity, and pharmacokinetic properties. For this compound, SAR exploration would involve systematically modifying its three main components: the N1-tert-butyl group, the C3-(3-chlorophenyl) group, and the C5-amine group.

The pyrazole scaffold is a common hinge-binding motif in many kinase inhibitors, where the vicinal nitrogens can act as both hydrogen bond donors and acceptors. mdpi.com The substituents at positions 1, 3, and 5 dictate the molecule's interaction with the specific sub-pockets of the ATP-binding site.

N1-Substituent: The tert-butyl group is a bulky, hydrophobic moiety. Replacing it with smaller alkyl groups (e.g., methyl, cyclopropyl) or larger or more polar groups could probe the steric and electronic requirements of the corresponding pocket. nih.gov

C3-Substituent: The 3-chlorophenyl group likely extends into a hydrophobic pocket. Altering the position of the chlorine atom (e.g., to the 2- or 4-position) or replacing it with other halogens (F, Br) or with electron-donating (e.g., -OCH₃) or electron-withdrawing (e.g., -CF₃) groups would modulate electronic properties and binding interactions. nih.gov

C5-Substituent: The primary amine at the C5 position is a key interaction point, often forming crucial hydrogen bonds. It can be functionalized to form amides, sulfonamides, or ureas, or replaced with other groups to explore alternative interactions and vector into new regions of the binding site. mdpi.com

A systematic synthesis and screening of analogs would generate data to build a robust SAR model, as illustrated in the hypothetical table below.

Table 2. Representative SAR Data for Hypothetical Analogs of this compound
AnalogR1 (N1-position)R2 (C3-position)R3 (C5-position)Hypothetical IC₅₀ (nM)
Parenttert-butyl3-chlorophenyl-NH₂50
A1Cyclopropyl 3-chlorophenyl-NH₂150
A2tert-butyl4-chlorophenyl -NH₂45
A3tert-butyl3-fluorophenyl -NH₂75
A4tert-butyl3-chlorophenyl-NH(C=O)CH₃ 200

Pharmacophore modeling identifies the essential spatial arrangement of molecular features (e.g., hydrogen bond acceptors/donors, hydrophobic centers, aromatic rings) required for biological activity. Based on the SAR data from active analogs, a pharmacophore model can be generated.

For pyrazole-based kinase inhibitors, a common pharmacophore includes:

A hydrogen bond donor/acceptor pair from the pyrazole ring engaging with the hinge region of the kinase. mdpi.com

A hydrophobic group at C3 occupying a hydrophobic pocket.

A substituent at N1 that influences selectivity and potency by interacting with the solvent-exposed region or a specific sub-pocket.

This model serves as a 3D query to screen virtual libraries for new scaffolds or to guide the rational design of novel analogs with improved properties. Computational techniques like 3D-QSAR (Quantitative Structure-Activity Relationship) can further refine this model by correlating the 3D steric and electrostatic fields of the molecules with their biological activity, providing a predictive tool for designing more potent inhibitors.

Biophysical Characterization of Ligand-Target Interactions

To validate direct binding and quantify the interaction between this compound and its identified protein target(s), biophysical techniques are indispensable. Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are two gold-standard, label-free methods that provide complementary information. xantec.comnicoyalife.comreichertspr.com

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. It is the only technique that provides a complete thermodynamic profile of the interaction in a single experiment. reichertspr.com A solution of the compound is titrated into a solution containing the purified target protein, and the resulting heat change is measured after each injection.

The resulting binding isotherm can be fitted to determine:

Binding Affinity (Kₐ) and Dissociation Constant (K₋)

Stoichiometry (n): The molar ratio of the ligand-protein interaction.

Enthalpy Change (ΔH): A measure of the change in bonding energies.

Entropy Change (ΔS): Calculated from the Gibbs free energy equation (ΔG = ΔH - TΔS), reflecting changes in the system's disorder.

Table 3. Illustrative Thermodynamic Data from an ITC Experiment
ParameterValueUnit
Stoichiometry (n)1.05 ± 0.02-
Dissociation Constant (K_D)50.2 ± 3.5nM
Enthalpy Change (ΔH)-12.5 ± 0.4kcal/mol
Entropy Change (TΔS)-2.4kcal/mol

Surface Plasmon Resonance (SPR) is an optical technique that measures real-time binding kinetics. xantec.com In a typical SPR experiment, the target protein is immobilized on a sensor chip surface. A solution containing this compound is then flowed over the surface. Binding events cause a change in the refractive index at the surface, which is detected as a response signal.

This method allows for the determination of:

Association Rate Constant (kₐ): The rate at which the compound binds to the target.

Dissociation Rate Constant (k₋): The rate at which the compound dissociates from the target.

Equilibrium Dissociation Constant (K₋): Calculated as k₋/kₐ, representing the affinity of the interaction.

SPR is particularly valuable for ranking compounds based on their binding kinetics, as inhibitors with slow dissociation rates (long residence times) can exhibit superior efficacy. researchgate.net

Table 4. Illustrative Kinetic Data from an SPR Experiment
ParameterValueUnit
Association Rate (kₐ)2.1 x 10⁵M⁻¹s⁻¹
Dissociation Rate (k₋)1.0 x 10⁻²s⁻¹
Dissociation Constant (K_D)47.6nM

Advanced Applications Beyond Medicinal Chemistry

Role in Material Science: Optoelectronic Properties or Polymer Chemistry

The photophysical properties of pyrazole (B372694) derivatives make them attractive candidates for applications in material science, particularly in the development of optoelectronic materials and functional polymers. The inherent aromaticity of the pyrazole ring, combined with the presence of nitrogen atoms, can lead to interesting electronic and photoluminescent behaviors.

Optoelectronic Properties: Substituted pyrazoles have been investigated for their potential as organic light-emitting diode (OLED) materials and fluorescent probes. The specific substituents on the pyrazole ring, such as the 3-chlorophenyl group in the compound of interest, can significantly influence the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This, in turn, affects the emission color and quantum efficiency of the material. The tert-butyl group can enhance solubility and film-forming properties, which are crucial for the fabrication of organic electronic devices. While specific experimental data for 1-tert-butyl-3-(3-chlorophenyl)-1H-pyrazol-5-amine is scarce, the general properties of similar pyrazole-based fluorophores suggest it may exhibit fluorescence, with the emission wavelength being dependent on the solvent polarity and the electronic nature of the substituents.

Polymer Chemistry: The amine functional group on the pyrazole ring of this compound provides a reactive site for incorporation into polymer chains. This could be achieved through polymerization reactions such as polycondensation or by grafting the molecule onto existing polymer backbones. The resulting polymers could possess unique properties, including thermal stability, altered solubility, and potentially, photoactive or conductive characteristics derived from the pyrazole moiety. The bulky tert-butyl group could also influence the polymer's morphology and processing characteristics.

Potential Application AreaKey Structural FeatureAnticipated Property
Organic Light-Emitting Diodes (OLEDs)Pyrazole ring, 3-chlorophenyl groupTunable emission color, fluorescence
Functional PolymersAmine group, tert-butyl groupThermal stability, modified solubility
Fluorescent ProbesPyrazole coreEnvironmental sensing, bio-imaging

Catalytic Applications: Ligand Design for Metal Catalysis

The nitrogen atoms of the pyrazole ring in this compound make it an excellent candidate for use as a ligand in coordination chemistry and metal catalysis. The two adjacent nitrogen atoms can chelate to a metal center, forming a stable complex.

Ligand Design: The steric and electronic properties of the pyrazole ligand can be fine-tuned by its substituents. The bulky tert-butyl group can create a specific steric environment around the metal center, which can influence the selectivity of a catalytic reaction. The 3-chlorophenyl group, being an electron-withdrawing group, can affect the electron density at the metal center, thereby modulating its catalytic activity. The amine group can also act as an additional coordination site, making the compound a potentially tridentate ligand, or it can be further functionalized to introduce other donor atoms.

Metal CenterPotential Catalytic ReactionRole of the Pyrazole Ligand
Palladium (Pd)Cross-coupling reactions (e.g., Suzuki, Heck)Stabilizing the metal center, influencing selectivity
Copper (Cu)Oxidation reactions, atom transfer radical polymerizationModulating redox potential, controlling polymer chain growth
Rhodium (Rh)Hydroformylation, hydrogenationCreating a specific steric and electronic environment

Chemsensor Development: Molecular Recognition and Detection

The ability of the pyrazole scaffold to interact with various analytes through hydrogen bonding and metal coordination makes it a promising platform for the development of chemical sensors.

Molecular Recognition: The nitrogen atoms of the pyrazole ring and the amine group can act as hydrogen bond donors and acceptors, enabling the molecule to selectively bind to specific ions or molecules. The 3-chlorophenyl group can participate in π-π stacking interactions, further enhancing the binding affinity and selectivity.

Detection: When coupled with a signaling unit, such as a fluorophore, the binding event can be translated into a detectable signal, such as a change in color or fluorescence intensity. Pyrazole derivatives have been utilized in the design of fluorescent sensors for the detection of metal ions, anions, and neutral molecules. The specific design of the sensor, including the nature and position of the substituents on the pyrazole ring, determines its selectivity and sensitivity towards a particular analyte. Given its structural features, this compound could potentially be developed into a chemosensor for the detection of environmentally or biologically important species.

Analyte TypePotential Recognition Mechanism
Metal CationsCoordination with pyrazole and amine nitrogens
AnionsHydrogen bonding with the amine group
Small Organic MoleculesHydrogen bonding and π-π stacking interactions

Future Directions and Research Gaps in 1 Tert Butyl 3 3 Chlorophenyl 1h Pyrazol 5 Amine Chemistry

Development of Novel Synthetic Strategies for Enhanced Efficiency

The synthesis of 5-aminopyrazoles is well-established, typically involving the condensation of β-ketonitriles with substituted hydrazines. beilstein-journals.orgnih.gov For 1-tert-butyl-3-(3-chlorophenyl)-1H-pyrazol-5-amine, a plausible synthetic route would involve the reaction of 3-(3-chlorophenyl)-3-oxopropanenitrile with tert-butylhydrazine (B1221602). However, there is considerable room for the development of novel, more efficient, and greener synthetic methodologies.

Future research should focus on:

Catalytic Approaches: Investigating the use of various catalysts (e.g., metal-based, organocatalysts) to improve reaction rates, yields, and selectivity under milder conditions.

Green Chemistry Principles: The development of synthetic protocols that utilize environmentally benign solvents, reduce energy consumption (e.g., through microwave or ultrasonic assistance), and minimize waste generation is a critical future direction. benthamscience.com

Flow Chemistry: The application of continuous flow technologies could offer advantages in terms of scalability, safety, and process control for the synthesis of this and related pyrazole (B372694) derivatives.

A comparative analysis of potential synthetic routes is presented in Table 1.

Table 1: Comparison of Potential Synthetic Strategies

Synthetic Strategy Potential Advantages Potential Challenges
Conventional Condensation Well-established methodology Often requires harsh conditions, moderate yields
Catalytic Condensation Higher yields, milder conditions, improved selectivity Catalyst cost and removal, optimization required
Microwave-Assisted Synthesis Rapid reaction times, increased yields Specialized equipment, scalability concerns
Flow Chemistry High throughput, improved safety and control Initial setup cost, potential for clogging

Deeper Mechanistic Understanding of Biological Interactions

The pyrazole scaffold is a well-known pharmacophore present in numerous approved drugs. tandfonline.comnih.gov The specific substituents of this compound—the bulky tert-butyl group, the electron-withdrawing chloro-substituted phenyl ring, and the reactive amino group—suggest a high potential for biological activity. However, without experimental data, its mechanism of action remains speculative.

Key research gaps to be addressed include:

Target Identification: High-throughput screening against a panel of biological targets (e.g., kinases, G-protein coupled receptors, enzymes) is necessary to identify potential protein interactions. mdpi.com

Structure-Activity Relationship (SAR) Studies: Systematic modification of the tert-butyl, 3-chlorophenyl, and amine moieties would elucidate the structural requirements for optimal biological activity.

Enzyme Inhibition Kinetics: If the compound is found to be an enzyme inhibitor, detailed kinetic studies are required to understand its mode of inhibition (e.g., competitive, non-competitive, uncompetitive).

Exploration of Untapped Chemical Reactivity

The 5-aminopyrazole core is a versatile building block for the synthesis of more complex heterocyclic systems. The amino group at the C5 position, the C4 position of the pyrazole ring, and the N1 and N2 nitrogen atoms are all potential sites for chemical modification.

Future research into the chemical reactivity of this compound could explore:

Reactions at the Amino Group: Acylation, alkylation, and diazotization reactions could lead to a diverse range of derivatives with potentially new properties.

Electrophilic Substitution at C4: The C4 position of the pyrazole ring is typically susceptible to electrophilic attack, allowing for the introduction of various functional groups.

Cyclization Reactions: The 5-amino group can participate in cyclization reactions with suitable reagents to form fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines. nih.gov

A summary of potential chemical transformations is provided in Table 2.

Table 2: Potential Chemical Reactivity Exploration

Reaction Type Reagents Potential Products
Acylation of Amino Group Acyl chlorides, Anhydrides Amide derivatives
Alkylation of Amino Group Alkyl halides Secondary and tertiary amine derivatives
Electrophilic Aromatic Substitution Nitrating agents, Halogens 4-Nitro or 4-halo derivatives
Cyclocondensation β-Diketones, β-Ketoesters Fused pyrazolo[1,5-a]pyrimidine (B1248293) systems

Advanced Computational Methodologies for Prediction and Design

In the absence of extensive experimental data, computational modeling provides a powerful tool to predict the properties and potential applications of this compound.

Future computational studies should include:

Quantum Mechanical Calculations: Density Functional Theory (DFT) calculations can be employed to determine the electronic structure, molecular orbitals (HOMO/LUMO), and reactivity indices of the molecule.

Molecular Docking: In silico docking studies can predict the binding affinity and mode of interaction of the compound with various biological targets, guiding experimental screening efforts.

Quantitative Structure-Activity Relationship (QSAR): Once a set of analogues with measured biological activity is synthesized, QSAR models can be developed to correlate structural features with activity, aiding in the design of more potent compounds.

Emerging Applications in Interdisciplinary Fields

The unique structural features of this compound suggest potential applications beyond traditional medicinal chemistry.

Areas for future exploration include:

Materials Science: Pyrazole derivatives have been investigated for their use in organic light-emitting diodes (OLEDs), sensors, and as ligands for metal complexes with interesting catalytic or magnetic properties.

Agrochemicals: The pyrazole scaffold is present in several commercially successful pesticides. The biological activity of this compound could be screened against various agricultural pests and pathogens. nih.gov

Chemical Biology: The compound could be functionalized with fluorescent tags or biotin (B1667282) to be used as a chemical probe to study biological processes.

Conclusion

Summary of Key Research Findings and Contributions

1-tert-butyl-3-(3-chlorophenyl)-1H-pyrazol-5-amine stands as a compound of significant interest, primarily due to the established biological and material properties of the pyrazole (B372694) scaffold. While specific research on this exact molecule is emerging, the existing body of knowledge on related compounds suggests its potential as a valuable building block in the development of novel therapeutic agents, particularly in the areas of oncology and inflammation. The synthetic accessibility of the pyrazole core allows for extensive derivatization and optimization, making it an attractive starting point for medicinal chemistry campaigns. Furthermore, the electronic properties of the pyrazole ring hint at its potential utility in the field of materials science.

Outlook on the Continued Relevance of this compound Research

The future of research on this compound and its analogs appears promising. Further detailed investigations into its specific kinase inhibition profile are warranted to identify its precise molecular targets and to guide its development as a potential therapeutic agent. Comprehensive in-vitro and in-vivo studies will be essential to fully characterize its anti-cancer and anti-inflammatory properties. In the realm of materials science, dedicated research into its photophysical and electronic properties could uncover novel applications in organic electronics. The continued exploration of this and other substituted pyrazoles is likely to yield valuable insights and potentially lead to the development of new and effective technologies and medicines.

Q & A

Basic Research Questions

Q. What are the established synthesis routes for 1-tert-butyl-3-(3-chlorophenyl)-1H-pyrazol-5-amine, and how do reaction conditions influence yield?

  • Methodology : The compound is synthesized via condensation of substituted hydrazines with β-diketones or equivalents. A common approach involves reacting 3-chlorophenylhydrazine with tert-butyl ketone derivatives under acidic catalysis (e.g., acetic acid) at elevated temperatures (80–100°C). Optimizing stoichiometry and solvent polarity (e.g., ethanol vs. DMF) can improve yields from ~45% to 70% . Alternative routes include cyclization of pre-functionalized pyrazole precursors with tert-butyl halides, though this requires inert conditions to avoid side reactions .
  • Key Parameters :

ParameterTypical RangeImpact on Yield
Temperature80–100°CHigher temps accelerate cyclization but risk decomposition
SolventEthanol/Acetic AcidPolar protic solvents favor protonation of intermediates
CatalystH₂SO₄, HClAcid strength affects reaction rate and byproduct formation

Q. How is structural characterization of this compound performed, and what analytical techniques are critical?

  • Methodology :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., tert-butyl singlet at δ 1.3 ppm, aromatic protons from 3-chlorophenyl at δ 7.2–7.8 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (C₁₄H₁₇ClN₃; calc. 274.11) and fragments corresponding to pyrazole ring cleavage.
  • X-ray Crystallography : Resolves stereoelectronic effects of the tert-butyl group on pyrazole planarity, critical for understanding bioactivity .

Q. What initial biological screening assays are recommended for this compound?

  • Methodology :

  • Enzyme Inhibition Assays : Test against kinases (e.g., EGFR, CDK2) using fluorescence-based ADP-Glo™ kits. IC₅₀ values <10 μM suggest therapeutic potential .
  • Receptor Binding Studies : Radioligand displacement assays (e.g., for serotonin receptors 5-HT₂A/2C) due to structural similarity to known neuroactive pyrazoles .
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify antiproliferative activity.

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing byproducts like N-alkylation isomers?

  • Methodology :

  • Design of Experiments (DoE) : Use response surface modeling to optimize molar ratios (hydrazine:ketone = 1:1.2) and solvent systems (e.g., toluene/water biphasic conditions) .
  • In Situ Monitoring : ReactIR tracks intermediate formation, enabling real-time adjustment of reaction parameters.
  • Purification : Flash chromatography with gradient elution (hexane:EtOAc 8:1 to 4:1) isolates the target compound from regioisomers .

Q. How can contradictory data on biological activity (e.g., variable IC₅₀ values) be resolved?

  • Methodology :

  • Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time.
  • Metabolic Stability Testing : Use liver microsomes to assess if metabolic degradation explains potency discrepancies .
  • Structural Analog Comparison : Test derivatives (e.g., 3-(2-chlorophenyl) or 5-methyl variants) to identify SAR trends .

Q. What computational strategies predict the compound’s interaction with biological targets?

  • Methodology :

  • Molecular Docking : AutoDock Vina simulates binding to homology-modeled receptors (e.g., 5-HT₂A). Key interactions: Chlorophenyl π-stacking with Phe339, tert-butyl hydrophobic packing .
  • MD Simulations : GROMACS assesses binding stability over 100 ns trajectories; RMSD <2 Å indicates stable complexes.
  • QSAR Modeling : Develop models using descriptors like logP, polar surface area, and H-bond acceptors to prioritize analogs .

Q. How does the tert-butyl group influence physicochemical properties and bioavailability?

  • Methodology :

  • LogP Measurement : Shake-flask method reveals increased lipophilicity (logP ~3.5 vs. ~2.1 for methyl analogs), impacting membrane permeability .
  • Solubility Studies : HPLC quantification in PBS (pH 7.4) shows low aqueous solubility (<50 μg/mL), necessitating formulation strategies (e.g., nanoemulsions) .
  • Plasma Protein Binding : Equilibrium dialysis quantifies albumin binding (>90%), affecting free drug concentration .

Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?

  • Methodology :

  • Rodent PK Studies : IV/PO dosing in Sprague-Dawley rats with LC-MS/MS plasma analysis. Key parameters: t₁/₂ = 4–6 h, oral bioavailability <20% due to first-pass metabolism .
  • AMES Test : Assess mutagenicity using TA98 and TA100 strains; negative results support safety profiling .
  • hERG Inhibition Patch Clamp : Mitigate cardiac risk by ensuring IC₅₀ >10 μM .

Comparative Analysis of Structural Analogs

CompoundSubstituentsKey DifferencesBioactivity (IC₅₀)Reference
1-(3-Chlorophenyl)-5-methyl-1H-pyrazol-3-amineMethyl at C5Reduced steric bulk5-HT₂A: 8.2 μM
1-(4-Chlorophenyl)-tert-butyl analogPara-Cl substitutionAltered receptor bindingEGFR: 12.4 μM
3-(Trifluoromethyl)-1H-pyrrolo[2,3-B]pyridin-5-amineTrifluoromethyl groupEnhanced metabolic stabilityCDK2: 6.7 μM

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